molecular formula C28H32ClN3O6S2 B2508999 Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219226-16-0

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2508999
CAS No.: 1219226-16-0
M. Wt: 606.15
InChI Key: LCXUWZTWLIBWFT-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:

  • 6-Benzyl substitution: Enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
  • 4-(Morpholinosulfonyl)benzamido group: A para-substituted benzamide with a sulfonamide-linked morpholine ring. This group contributes to solubility via the morpholine’s oxygen atoms and modulates electronic interactions with biological targets .
  • Ethyl ester: A common pro-drug motif that may improve bioavailability through hydrolysis to the active carboxylic acid .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S2.ClH/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31;/h3-11H,2,12-19H2,1H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXUWZTWLIBWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substitutions at the benzamido group and the 6-position of the thienopyridine core. Below is a comparative analysis:

Structural and Functional Comparison

Compound Name Substituent (Benzamido) 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Morpholinosulfonyl) Benzyl ~C₂₈H₃₁ClN₄O₆S₂ ~610.1 (estimated) Morpholino enhances solubility; benzyl increases lipophilicity .
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride 3,4-Dimethoxy Benzyl C₂₅H₂₉ClN₂O₅S 504.5 Methoxy groups improve electron density; lower solubility vs. morpholino.
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-... hydrochloride 4-Phenoxy Isopropyl C₂₉H₂₉ClN₂O₅S 552.9 Phenoxy group introduces aromaticity; isopropyl reduces steric hindrance.
6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-... hydrochloride 4-(Ethylsulfonyl) Benzyl C₂₄H₂₆ClN₃O₄S₂ 519.5 Smaller sulfonyl group lowers solubility; higher metabolic stability.
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-... hydrochloride 4-(Dimethylsulfamoyl) Benzyl C₂₆H₃₀ClN₃O₅S₂ 563.5 Dimethylamine offers flexibility; moderate solubility vs. morpholino.

Key Insights from Structural Variations

Benzamido Substitutions: Morpholinosulfonyl (Target Compound): The morpholine ring’s oxygen atoms improve water solubility compared to ethylsulfonyl or dimethylsulfamoyl groups . Its cyclic structure may also reduce metabolic degradation. 3,4-Dimethoxy : Electron-donating methoxy groups increase resonance stabilization but reduce solubility due to hydrophobicity.

Isopropyl : Reduces molecular weight but may decrease membrane affinity.

Pharmacological Implications: Sulfonamide groups (common in all analogs) are critical for hydrogen bonding with enzymatic active sites. The target compound’s morpholino group could enhance target engagement in polar environments (e.g., kinase ATP-binding pockets) .

Preparation Methods

Core Synthesis: Construction of the 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Skeleton

The bicyclic tetrahydrothieno[2,3-c]pyridine core is synthesized via a cyclocondensation reaction. Adapting methods from Matsumura et al., 2-thiopheneethylamine is reacted with formaldehyde under acidic conditions to form an imine intermediate. Heating at 50–55°C for 20–30 hours in aqueous medium induces cyclization, yielding 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration and ring closure.

Key Parameters :

  • Solvent : Water or ethanol-water mixtures.
  • Catalyst : Hydrochloric acid (1–2 equiv).
  • Yield : 65–75% after extraction with dichloroethane and saturated saline washing.

N-Benzylation at Position 6

Introducing the benzyl group at the 6-position requires alkylation of the secondary amine in the tetrahydrothieno[2,3-c]pyridine core. The amine is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This SN2 reaction proceeds with high regioselectivity due to the steric accessibility of the amine.

Optimization Note :

  • Excess benzyl bromide (1.5 equiv) ensures complete substitution.
  • Yield : 80–85% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride

The sulfonamide precursor is prepared via chlorosulfonation of benzoic acid, followed by amine substitution. Benzoic acid is treated with chlorosulfonic acid (2.5 equiv) at 0–5°C for 2 hours to generate 4-chlorosulfonylbenzoic acid. Subsequent reaction with morpholine in dichloromethane (DCM) at room temperature affords 4-(morpholinosulfonyl)benzoic acid.

Activation :
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 4 hours). The resulting 4-(morpholinosulfonyl)benzoyl chloride is isolated via vacuum distillation.

Amide Coupling at Position 2

The 2-amino group of the benzylated tetrahydrothieno[2,3-c]pyridine reacts with 4-(morpholinosulfonyl)benzoyl chloride under Schotten-Baumann conditions. A mixture of the amine (1 equiv), benzoyl chloride (1.2 equiv), and triethylamine (2 equiv) in DCM is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.

Alternative Method :
Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF achieves higher yields (75–80%) by minimizing hydrolysis.

Esterification at Position 3

The ethyl carboxylate group is introduced via esterification of a carboxylic acid intermediate. The 3-carboxylic acid derivative (generated by hydrolysis of a nitrile or oxidation of an alcohol) is treated with ethanol and concentrated sulfuric acid under reflux (78°C, 6 hours).

Direct Synthesis :
Alternatively, ethyl chloroformate (1.1 equiv) reacts with the sodium salt of the carboxylic acid in tetrahydrofuran (THF) at 0°C, yielding the ester directly (85–90% yield).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in anhydrous ethanol and treating with hydrogen chloride gas at 0–5°C. Precipitation occurs upon cooling, and the product is filtered and dried under vacuum.

Purity Analysis :

  • Melting Point : 218–220°C (decomposition).
  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.85–3.10 (m, 4H, morpholine), 3.65–3.80 (m, 4H, morpholine), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.45 (s, 2H, NCH₂Ph), 7.25–7.45 (m, 5H, benzyl), 7.85 (d, 2H, J = 8.4 Hz, ArH), 8.10 (d, 2H, J = 8.4 Hz, ArH).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1340, 1160 cm⁻¹ (SO₂).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Controlled pH (3–4) and stoichiometric HCl prevent over-acidification, ensuring single-ring formation.
  • Sulfonamide Hydrolysis : Low-temperature coupling (0°C) and anhydrous conditions preserve the sulfonamide group.
  • Ester Stability : Avoiding aqueous workup post-esterification minimizes hydrolysis.

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